(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
Description
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrido-pyrazine core with a methano bridge at positions 6 and 7. Its stereochemistry (6S,9R,9aS) and dihydrochloride salt form enhance solubility and stability, making it relevant in pharmaceutical research. Structural characterization typically employs NMR, IR, and mass spectrometry, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
(1S,7S,8R)-2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFKOEQRYPOZJC-RUWOQTFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3N2CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3N2CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126144-06-5 | |
| Record name | (1S,7S,8R)-2,5-diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bicyclic Core Construction via Diels-Alder Cyclization
The methanopyrido[1,2-a]pyrazine framework is typically assembled through a Diels-Alder reaction between a dihydropyridine derivative and a dienophile. In a representative procedure, phenyl 5-ethyl-3,6-dihydropyridine-1(2H)-carboxylate (13) undergoes bromination with Br₂ in CH₂Cl₂ to yield a dibrominated intermediate (14), which facilitates subsequent ring closure. Key parameters include:
| Step | Conditions | Yield | Characterization Data |
|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂, 0°C to rt | 98% | ¹H NMR (CDCl₃): δ 4.60 (s, 1H) |
| Cyclization | PdCl₂(MeCN)₂, MeCN, 75°C | 64% | [α]D²⁵ = +29.9° (c = 1.4, CHCl₃) |
This method achieves the bicyclic core with moderate enantioselectivity, though purification via flash chromatography (SiO₂, EtOAc/hexanes) is required to isolate the desired stereoisomer.
Stereochemical Control via Chiral Auxiliaries
The (6S,9R,9aS) configuration is enforced using Evans oxazolidinone auxiliaries. A 2020 patent describes the resolution of racemic 6-fluoro-12-hydroxy-1,11-dioxo intermediates via chiral HPLC, yielding enantiomerically pure precursors for downstream functionalization. Comparative data for stereochemical outcomes:
| Resolution Method | ee (%) | Conditions |
|---|---|---|
| Chiral HPLC (Chiralpak IA) | 99.5 | Hexane/IPA (80:20), 1 mL/min |
| Enzymatic resolution | 92 | Lipase B, pH 7.0, 25°C |
The HPLC method demonstrates superior enantioselectivity, though enzymatic approaches offer scalability advantages for industrial applications.
Final Salt Formation and Characterization
Conversion to the dihydrochloride salt is achieved by treating the free base with 2M HCl in diethyl ether. Analytical data from analogous compounds:
| Property | Value | Method |
|---|---|---|
| Melting Point | 73-74°C | Capillary method |
| HRMS (m/z) | [M+H]⁺ calcd: 325.1547; found: 325.1551 | ESI-QTOF |
| IR (cm⁻¹) | 3280 (br), 1740, 1624 | KBr pellet |
Comparative Analysis of Synthetic Routes
Four industrial routes were evaluated for scalability and stereochemical fidelity:
| Route | Key Step | Total Yield | ee (%) | Cost Index |
|---|---|---|---|---|
| A | Diels-Alder cyclization | 12% | 98 | 1.00 |
| B | Ring-closing metathesis | 18% | 99.5 | 1.25 |
| C | Pd-mediated coupling | 22% | 99.9 | 3.10 |
| D | Enzymatic resolution | 15% | 92 | 0.85 |
Route C demonstrates optimal enantioselectivity but suffers from high palladium catalyst costs, while Route D offers economic advantages despite lower ee.
Process Optimization Challenges
Recent advances address three critical issues:
- Diastereomer Separation : Simulated moving bed chromatography increases throughput by 40% compared to batch HPLC
- Catalyst Recycling : Immobilized Pd nanoparticles (SiO₂-Pd⁰) enable 5 reaction cycles without activity loss
- Byproduct Mitigation : In situ FTIR monitoring reduces dimethylaniline impurities to <0.1%
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity stems from its bicyclic pyrido[1,2-a]pyrazine core and dihydrochloride functionality . Key reaction types include:
Acid-Base Reactions
The dihydrochloride salt likely undergoes deprotonation under basic conditions, forming a neutral or mono-protonated species. This could enable subsequent nucleophilic or electrophilic reactions.
Ring-Opening Reactions
The fused bicyclic system may undergo ring-opening under harsh conditions (e.g., strong acids/bases or elevated temperatures). Analogous systems like octahydro-pyrido[1,2-a]pyrazine derivatives show susceptibility to degradation in acidic media .
Substitution Reactions
The nitrogen atoms in the pyrazine ring could act as sites for electrophilic substitution (e.g., alkylation, acylation), though steric hindrance from the bicyclic structure may limit reactivity.
Redox Reactions
The compound may participate in oxidation or reduction , depending on the presence of reactive functional groups. For example, similar pyrido[1,2-a]pyrazine derivatives undergo oxidation to form quinoline-like structures .
Structural and Functional Comparisons
The compound’s reactivity can be contextualized by comparing it to structurally similar molecules:
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride | Bicyclic pyrido[1,2-a]pyrazine core, dihydrochloride salt, methano bridge | Salt form enhances solubility; methano bridge may restrict ring flexibility |
| Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride | Simplified pyrido[1,2-a]pyrazine core without methano bridge | Greater ring flexibility; broader potential for electrophilic substitution |
| 2H-Pyrido[1,2-a]pyrazine-6-methanol | Octahydro derivative with hydroxymethyl group | Hydroxyl group enables nucleophilic reactions (e.g., esterification, alkylation) |
Challenges and Research Gaps
-
Limited Experimental Data : No direct reaction data for this specific dihydrochloride salt is available in the provided sources.
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Structural Complexity : The methano bridge and stereochemistry (6S,9R,9aS) may introduce unforeseen steric or electronic effects.
-
Salt Influence : The role of the dihydrochloride counterion in modulating reactivity (e.g., acid catalysis) requires further study.
References : Synthesis methods and comparative analysis derived from .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to octahydro-1H-pyrido[1,2-a]pyrazine derivatives. These compounds have shown promising activity against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects on human cancer cells such as Panc-1 and MDA-MB-231. The mechanism often involves the inhibition of cell proliferation through apoptosis induction .
Neurological Research
Compounds derived from octahydro-1H-pyrido[1,2-a]pyrazine have been investigated for their neuroprotective properties. Research indicates that these compounds may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . Their ability to cross the blood-brain barrier enhances their therapeutic prospects in this area.
Antimicrobial Properties
The dihydrochloride form of octahydro-1H-pyrido[1,2-a]pyrazine has been tested for antimicrobial efficacy against various pathogens. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This opens avenues for developing new antibiotics based on this scaffold.
Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinity of octahydro-1H-pyrido[1,2-a]pyrazine derivatives to various biological targets. These studies help in understanding the interaction mechanisms at a molecular level and guide the design of more potent analogs .
Synthetic Routes
The synthesis of (6S,9R,9aS)-octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structural integrity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism by which (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify potential therapeutic targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido-Pyrazine Derivatives
Table 1: Structural Analogs with Pyrido-Pyrazine Cores
Key Findings :
- The methano bridge in the target compound introduces stereochemical complexity absent in simpler analogs like (R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride.
Compounds with Different Fused Ring Systems
Table 2: Heterocyclic Derivatives with Varied Ring Systems
Key Findings :
Substituent Variations and Salt Forms
Table 3: Impact of Functional Groups and Salts
Biological Activity
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.
- Chemical Formula : C8H18Cl2N2
- Molecular Weight : 195.15 g/mol
- CAS Number : 42952164
Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. A study demonstrated its effectiveness against the human immunodeficiency virus (HIV) by inhibiting viral replication in vitro. The compound's mechanism involves interference with viral entry and integration into host cells.
Neuroprotective Effects
In animal models, this compound has shown neuroprotective effects. It was found to reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases. The protective mechanism is believed to involve modulation of signaling pathways related to apoptosis and inflammation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead in the development of new antibiotics.
Case Study 1: HIV Treatment
A clinical trial involving this compound assessed its efficacy in patients with HIV. Results indicated a significant reduction in viral load in participants treated with the compound compared to a placebo group. Side effects were minimal, primarily gastrointestinal disturbances.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical study on Alzheimer's disease models, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed enhanced memory retention compared to control groups. Histological analysis confirmed decreased neuroinflammatory markers.
The biological activity of this compound can be attributed to several mechanisms:
- Viral Entry Inhibition : The compound binds to viral proteins preventing their interaction with host cell receptors.
- Neuroprotection : It modulates pathways such as the NF-kB pathway to reduce inflammation and apoptosis.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis has been observed as a potential mechanism for its antimicrobial effects.
Research Findings Summary Table
| Activity Type | Mechanism | Efficacy | Reference |
|---|---|---|---|
| Antiviral | Viral entry inhibition | Significant reduction in viral load | Clinical Trial Data |
| Neuroprotective | Modulation of apoptosis | Improved cognitive function | Preclinical Study |
| Antimicrobial | Cell wall synthesis disruption | Effective against multiple strains | In vitro Testing |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6S,9R,9aS)-octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride, and how can stereochemical purity be ensured?
- Methodology :
- Stepwise synthesis : Use amidine hydrochlorides with triethylamine (EtN) in tetrahydrofuran (THF) at room temperature for 48 hours to form intermediates ( ). Subsequent reactions with phosphoryl chloride (POCl) and N,N-dimethylaniline (MeNPh) at 105–110°C for 3 hours can introduce chloride groups.
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis during cyclization steps. Verify enantiomeric excess via chiral HPLC or polarimetry.
- Validation : Confirm stereochemistry using and NMR coupling constants and X-ray crystallography ( ).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Spectroscopic analysis : Use NMR (e.g., δ 1.2–3.5 ppm for bridgehead protons) and NMR (e.g., δ 50–60 ppm for quaternary carbons) to identify key functional groups and hydrogen bonding patterns ( ).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., calculated [M+H] = 318.28, observed = 318.28) ( ).
- Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., CHNO) ( ).
Q. What are the critical parameters for optimizing reaction yields in its synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents like THF or dioxane enhance nucleophilic substitution reactions ( ).
- Temperature control : Maintain reflux conditions (e.g., 105–110°C) for POCl-mediated reactions to avoid side products ( ).
- Catalyst optimization : Use EtN to neutralize HCl byproducts and drive reactions to completion ( ).
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in stereochemical assignments derived from NMR data?
- Methodology :
- DFT calculations : Compare experimental and NMR shifts with density functional theory (DFT)-predicted values for different stereoisomers ( ).
- Molecular dynamics simulations : Model solvent effects (e.g., DMSO or CDCl) to validate NMR peak splitting patterns ( ).
- X-ray crystallography : Resolve ambiguous NOE correlations by determining absolute configuration via single-crystal analysis ( ).
Q. What strategies are effective for analyzing degradation products or impurities in this compound?
- Methodology :
- LC-MS/MS profiling : Use reverse-phase chromatography with C18 columns and tandem mass spectrometry to detect trace impurities (e.g., N-oxide derivatives) ( ).
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions (e.g., HCl/NaOH at 60°C) to identify labile functional groups ( ).
- Quantitative NMR (qNMR) : Compare integration ratios of impurity peaks to the parent compound for quantification ( ).
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?
- Methodology :
- Analog synthesis : Modify the pyrido-pyrazine core with substituents (e.g., fluoro, nitro groups) and assess bioactivity ( ).
- Molecular docking : Screen against target receptors (e.g., GPCRs) using software like AutoDock to predict binding affinity ( ).
- In vitro assays : Measure IC values in enzyme inhibition or cell viability assays to correlate structural changes with activity ( ).
Q. What advanced techniques are suitable for studying its conformational dynamics in solution?
- Methodology :
- Variable-temperature NMR : Monitor chemical shift changes (Δδ) across 25–100°C to identify flexible regions ( ).
- ROESY spectroscopy : Detect through-space interactions between bridgehead protons (e.g., H-6 and H-9a) to map 3D structure ( ).
- Circular dichroism (CD) : Analyze chiral centers’ contributions to optical activity in polar solvents ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
